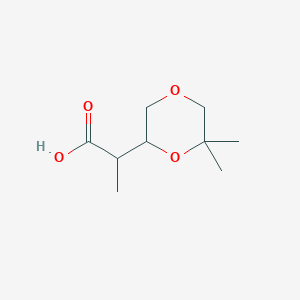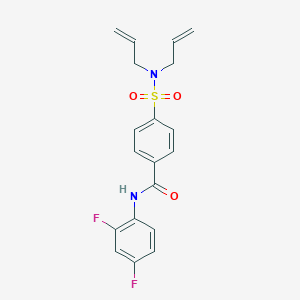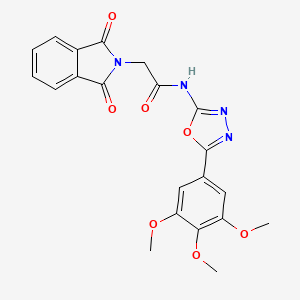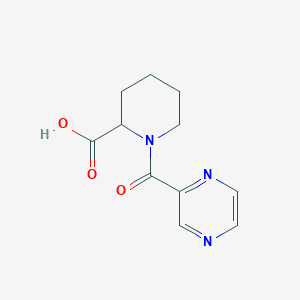
3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)' is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ‘MMPI’ and is a pyridinone derivative. It is synthesized by the reaction of 2,6-dimethyl-4-hydroxy pyridine-3-carbaldehyde with 2-methoxyethylamine in the presence of formaldehyde. The aim of
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
Efficient and Green Synthesis : A study by Shi et al. (2008) detailed an efficient and environmentally friendly method for synthesizing derivatives of 3,3'-methylenebis compounds, including 3,3'-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one). This process utilizes ionic liquids, highlighting a greener approach in chemical synthesis (Shi, Ji, Ni, & Yang, 2008).
Chemical Synthesis for Fluorescence Probes : Prior et al. (2014) explored the synthesis of pyridinone derivatives, which are structurally related to 3,3'-methylenebis compounds. These derivatives demonstrate potential as fluorescence probes in biological applications, indicating their usefulness in tracing biological pathways (Prior, Gunaratna, Kikuchi, Desper, Kim, Chang, Maezawa, Jin, & Hua, 2014).
Marine-Derived Fungal Compounds : Chen et al. (2017) identified 6-methylpyridinone derivatives from a marine fungus, which included a known 6-methylpyranone derivative structurally related to 3,3'-methylenebis compounds. These findings open up potential research avenues in marine biology and natural product chemistry (Chen, Lam, Chen, Chen, Feng, Zhu, Lan, & Li, 2017).
Phytotoxic Activity : Demuner et al. (2009) synthesized new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one and evaluated their phytotoxic activity. This research suggests potential agricultural applications, particularly in the development of selective phytotoxic agents (Demuner, Valente, Barbosa, Rathi, Donohoe, & Thompson, 2009).
Structural and Chemical Properties
Crystal Structure Analysis : Research by Xiao et al. (1993) on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, a compound structurally similar to 3,3'-methylenebis, provided insights into its crystal structure and chemical properties. Such studies are fundamental in understanding the physical and chemical characteristics of these compounds (Xiao, van der Helm, Goerlitz, Hider, & Dobbin, 1993).
Antibacterial Activity : Ramesh et al. (2014) synthesized novel methylenebis derivatives with potential antibacterial properties. This research underscores the possible medical applications of 3,3'-methylenebis derivatives in combating bacterial infections (Ramesh, Ashok, Linga goud, & Prabhakar Reddy, 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPJXMKAZIEAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)


![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2625208.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)

![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)


![ethyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2625219.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)